Lithium 2-fluoro-2-(pyridin-2-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

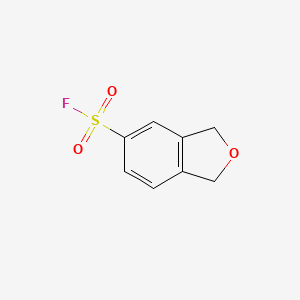

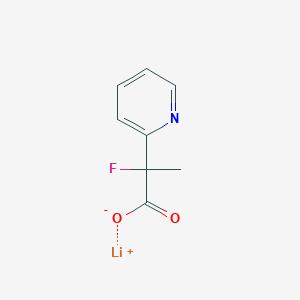

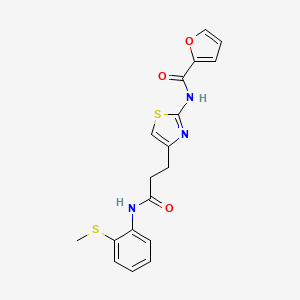

“Lithium 2-fluoro-2-(pyridin-2-yl)propanoate” is a chemical compound with the molecular formula C8H7FLiNO2 . It is available from various suppliers .

Molecular Structure Analysis

The molecular structure of “Lithium 2-fluoro-2-(pyridin-2-yl)propanoate” consists of a pyridine ring attached to a propanoate group with a fluorine atom and a lithium atom .Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are important in medicinal chemistry due to their unique physical, chemical, and biological properties. The presence of fluorine, a strong electron-withdrawing substituent, imparts these compounds with reduced basicity and reactivity compared to chlorinated and brominated analogues. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate can be utilized in the synthesis of 2-, 3-, 4-fluoropyridines, and their derivatives, which are valuable in the development of new pharmaceuticals .

-substituted pyridines, which are of special interest as imaging agents for positron emission tomography (PET). .Anti-Fibrosis Therapeutics

Lithium 2-fluoro-2-(pyridin-2-yl)propanoate derivatives have shown promising anti-fibrotic activities. In studies, these compounds effectively inhibited the expression of collagen and the content of hydroxyproline in cell culture medium, suggesting their potential as novel anti-fibrotic drugs .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures is a common modification to improve the physical, biological, and environmental properties of agricultural products. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate could be a precursor in the synthesis of fluorine-containing compounds, which are widely used as active ingredients in agricultural chemicals .

Solid-State Lithium Batteries

In the field of energy storage, fluorine-doped materials have been used to enhance the ionic conductivity of composite electrolytes. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate could contribute to the development of dendrite-free solid-state lithium batteries, improving their safety and efficiency .

Anti-Tubercular Agents

Derivatives of Lithium 2-fluoro-2-(pyridin-2-yl)propanoate have been explored as potential anti-tubercular agents. These compounds were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis, showing significant inhibitory concentrations and suggesting their suitability for further development as TB treatments .

Catalyst-Free Synthesis

The compound is involved in catalyst-free synthesis techniques, which are environmentally friendly and suitable for the high-yielding synthesis of a wide range of derivatives. This approach is particularly relevant for the synthesis of N-pyridin-2-yl or N-quinolin-2-yl carbamates, which have various pharmaceutical applications .

Chemical Biology

In chemical biology, the construction of novel heterocyclic compound libraries with potential biological activities is crucial. Lithium 2-fluoro-2-(pyridin-2-yl)propanoate can serve as a building block in the design of such libraries, contributing to the discovery of new compounds with diverse biological and pharmaceutical activities .

properties

IUPAC Name |

lithium;2-fluoro-2-pyridin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2.Li/c1-8(9,7(11)12)6-4-2-3-5-10-6;/h2-5H,1H3,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBMEMGVAXMCBF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C1=CC=CC=N1)(C(=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FLiNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2-fluoro-2-(pyridin-2-yl)propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2586970.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)

![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)

![N-(cyanomethyl)-4-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-N-methylbenzamide](/img/structure/B2586978.png)

![3-{4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2586979.png)

![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586985.png)

![5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2586988.png)